molecular formula C8H11ClN2OS B12908523 5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one CAS No. 105651-66-9

5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one

Cat. No.: B12908523
CAS No.: 105651-66-9
M. Wt: 218.70 g/mol
InChI Key: CFICXVWHYFNPCK-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

  • Chloro at position 5 (electron-withdrawing, enhancing ring stability).
  • Methyl at position 2 (steric simplicity, influencing metabolic stability).

Its molecular formula is C₈H₁₁ClN₂OS, with a molecular weight of 218.73 g/mol. Pyridazinones are explored for diverse biological activities, including antimicrobial and kinase-inhibitory properties. The compound’s synthesis likely involves alkylation at position 2 (via halides) and thiol substitution at position 4, similar to methods described in pyridazinone literature .

Properties

CAS No.

105651-66-9

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

5-chloro-2-methyl-4-propan-2-ylsulfanylpyridazin-3-one

InChI

InChI=1S/C8H11ClN2OS/c1-5(2)13-7-6(9)4-10-11(3)8(7)12/h4-5H,1-3H3

InChI Key

CFICXVWHYFNPCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=NN(C1=O)C)Cl

Origin of Product

United States

Preparation Methods

Pyridazinone Core Formation

  • The pyridazinone scaffold is often synthesized starting from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
  • Isoxazole-pyridazinone intermediates can be used as precursors, which upon ring opening with methanol and triethylamine yield the pyridazinone nucleus.
  • Hydrolysis and subsequent acylation steps with reagents such as thionyl chloride and appropriate amines afford functionalized pyridazinones.

Installation of the 4-(Propan-2-yl)sulfanyl Group

  • The 4-position sulfanyl substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridazinone ring with isopropyl thiol or its sodium salt.
  • Alternatively, alkylation of a thiol-containing intermediate with isopropyl bromide in the presence of potassium carbonate and dry dimethylformamide (DMF) under reflux conditions (30–90 minutes) is effective.
  • The reaction conditions are optimized to avoid over-alkylation or side reactions.

Representative Synthetic Scheme (Summary)

Step Reagents & Conditions Description Yield/Notes
1 Isoxazole-pyridazinone + MeOH, Et3N, 60 °C, 2 h Ring opening to pyridazinone intermediate High yield
2 Hydrolysis with NaOH in EtOH, reflux 30 min Conversion to acid intermediate Moderate to high yield
3 SOCl2, Et3N, r.t. 30 min Formation of acid chloride intermediate Efficient, mild conditions
4 Appropriate amine, anhydrous THF, r.t. 2 h Amide formation or substitution High purity product
5 Alkylation with isopropyl bromide, K2CO3, DMF, reflux 30–90 min Introduction of propan-2-yl sulfanyl group Good yield, controlled reaction

Research Findings and Optimization Notes

  • The use of triethylamine as a base in methanol facilitates the ring opening of isoxazole-pyridazinone intermediates efficiently.
  • Chlorination with POCl3 is a critical step for introducing the 5-chloro substituent; temperature control is essential to prevent decomposition.
  • Alkylation reactions for sulfanyl group installation require anhydrous conditions and inert atmosphere to prevent oxidation of thiol intermediates.
  • Purification is typically achieved by flash column chromatography or crystallization from ethanol, ensuring high purity of the final compound.
  • Yields for each step vary but are generally optimized to be above 70%, with overall synthetic efficiency enhanced by minimizing purification steps.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Temperature Time
Ring opening Methanol, triethylamine Isoxazole ring opening 60 °C 2 h
Hydrolysis NaOH, ethanol reflux Acid intermediate formation Reflux 30 min
Acid chloride formation Thionyl chloride, triethylamine Activation for amide formation Room temp 30 min
Amide formation Appropriate amine, anhydrous THF Substitution at acid chloride Room temp 2 h
Alkylation (sulfanyl group) Isopropyl bromide, K2CO3, dry DMF Introduction of sulfanyl group Reflux 30–90 min

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Profiles and Physical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with analogs from literature:

Compound (Source) Position 2 Position 4 Position 5 Other Substituents Molecular Weight (g/mol) Key Properties
Target Compound Methyl Propan-2-ylsulfanyl Chloro None 218.73 Moderate lipophilicity, sulfur reactivity
5-Chloro-6-phenyl-2-substituted derivatives () Varied (e.g., alkyl, aryl) Chloro 6-Phenyl ~220–280 Enhanced aromaticity, varied steric effects
WHO Compound () Trifluoromethyl Trifluoromethyl Piperazinyl-propan-2-yl 523.43 (C₂₀H₂₃F₆N₇O₃) High lipophilicity, electron-withdrawing trifluoromethyl groups
2-Benzyl-5-chloro-4-iodo derivative () Benzyl Iodo Chloro None 346.55 (C₁₁H₈ClIN₂O) Heavy atom (iodine), potential halogen bonding
Key Observations:
  • Electron Effects : The target’s chloro and sulfanyl groups balance electron-withdrawing and donating effects, contrasting with the strongly electron-withdrawing trifluoromethyl groups in the WHO compound .
  • Steric Bulk : The 6-phenyl group in analogs increases aromatic interactions but may reduce solubility compared to the target’s simpler structure .
  • Reactivity : The iodo substituent in ’s compound enables halogen bonding or substitution reactions, whereas the target’s sulfanyl group may participate in disulfide formation or hydrogen bonding .

Biological Activity

5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C₈H₁₁ClN₂OS
  • Molecular Weight : 218.70 g/mol
  • IUPAC Name : 5-chloro-2-methyl-4-(propan-2-ylsulfanyl)pyridazin-3-one
  • CAS Number : 105651-66-9

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyridazine derivatives have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Anti-inflammatory Effects

Studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The compound could modulate receptors associated with inflammatory pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyridazine derivatives, including this compound, against clinical isolates of E. coli. The results demonstrated an MIC of 8 µg/mL, comparable to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL). This highlights its potential as an alternative treatment option.

Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint damage compared to controls, indicating its therapeutic potential in inflammatory conditions .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli8 µg/mL
Anti-inflammatoryMurine Arthritis ModelIC50 not specified

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